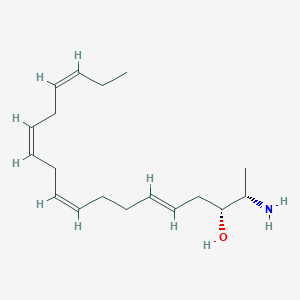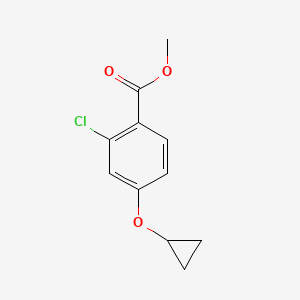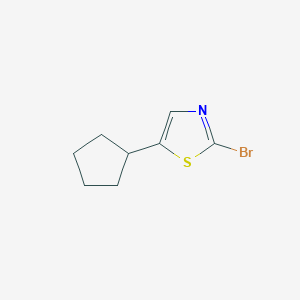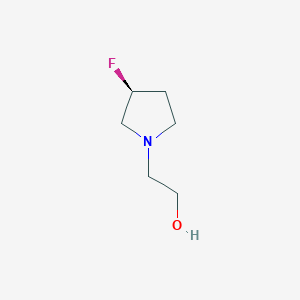
(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol is an organic compound with the molecular formula C11H15NO2. This compound features an indene core with amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol typically involves the reduction of corresponding indene derivatives. One common method includes the hydrogenation of 5-nitro-2,3-dihydro-1H-indene-2,2-diyl)dimethanol using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. The reaction is carried out in an acidic medium, such as acetic acid, to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated indene derivatives.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized as an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of kinase activity, which is crucial in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Another indene derivative with similar structural features but different functional groups.
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride: A related compound used as an intermediate in organic synthesis.
Uniqueness
(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol is unique due to its combination of amino and hydroxyl groups on the indene core, which allows for diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
[5-amino-2-(hydroxymethyl)-1,3-dihydroinden-2-yl]methanol |
InChI |
InChI=1S/C11H15NO2/c12-10-2-1-8-4-11(6-13,7-14)5-9(8)3-10/h1-3,13-14H,4-7,12H2 |
InChI Key |
BCZAYWDSFXKKPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CC1(CO)CO)C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11755134.png)

![tert-butyl N-[(1S,6s)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B11755146.png)

![3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B11755165.png)
![1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11755168.png)


![rac-(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride](/img/structure/B11755193.png)
![(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B11755200.png)




